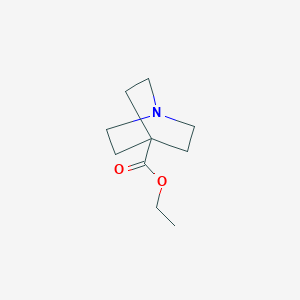

Ethyl quinuclidine-4-carboxylate

Beschreibung

Historical Perspectives in Quinuclidine (B89598) Chemistry Research

The story of quinuclidine begins with the study of Cinchona alkaloids, a class of natural products renowned for their medicinal properties, most notably the antimalarial agent quinine (B1679958). acs.orgwikipedia.org The quest to understand and synthesize quinine, which features a quinuclidine core, spurred significant advancements in organic chemistry. Early research in the 19th and 20th centuries focused on the isolation, degradation, and structural elucidation of these complex molecules, laying the groundwork for the field of alkaloid chemistry.

A pivotal moment in quinuclidine chemistry was the development of synthetic methods to construct the bicyclic ring system. Classical approaches often involved the cyclization of appropriately functionalized piperidine (B6355638) precursors. chemicalbook.com One of the earliest and most notable methods is the Dieckmann condensation, an intramolecular reaction used to form a key bond in the quinuclidine framework. chemicalbook.com The reduction of quinuclidone is another fundamental method for preparing the parent quinuclidine. wikipedia.org These foundational synthetic strategies, while effective, were often limited by the availability of suitable starting materials, which themselves could require lengthy synthetic sequences. chemicalbook.com

The historical timeline of chemistry is marked by discoveries that have enabled the synthesis of complex molecules like those containing the quinuclidine scaffold. For instance, the synthesis of the first synthetic dye, Perkin's mauve, in 1856 was an accidental byproduct of an attempt to synthesize quinine. hrkpharmaceutical.com This highlights the central role that the pursuit of quinine and its quinuclidine core has played in driving chemical innovation.

Contemporary Significance of Quinuclidine Scaffolds in Advanced Chemical Synthesis

In the modern era, the quinuclidine scaffold has transcended its origins in natural product chemistry to become a "privileged scaffold" in several areas of advanced chemical synthesis. Its unique structural and electronic properties are exploited to create novel catalysts, design sophisticated medicinal agents, and develop innovative materials.

The rigid and sterically defined nature of the quinuclidine framework makes it an excellent platform for the development of chiral catalysts and ligands for asymmetric synthesis. Quinuclidine and its derivatives have been successfully employed as organocatalysts in a variety of chemical transformations.

A prominent example is the Baylis-Hillman reaction, where quinuclidine-based catalysts have been shown to be highly effective. acs.org Research has demonstrated a direct correlation between the pKa of the quinuclidine catalyst and the reaction rate, with the more basic quinuclidine being a highly active catalyst. acs.org The catalytic activity of these amines is further enhanced by the presence of proton donors, which can lead to significant autocatalysis. acs.org

Furthermore, quinuclidine derivatives have been utilized as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. rhhz.netbohrium.com This approach allows for the direct functionalization of otherwise inert C-H bonds, opening up new avenues for organic synthesis. rhhz.net Chiral quinuclidine derivatives have also been explored as catalysts in asymmetric aza-Baylis-Hillman reactions, demonstrating their potential in creating enantiomerically enriched molecules. researchgate.net

The quinuclidine moiety is a key structural component in numerous natural and synthetic compounds with a wide range of biological activities. acs.orgnih.gov Its presence in the Cinchona alkaloids, such as quinine and quinidine, underscores its historical importance in medicine. nih.gov

Modern medicinal chemistry continues to leverage the quinuclidine scaffold to develop new therapeutic agents. For instance, synthetic quinuclidine derivatives have been investigated for their anticholinergic, antihistamine, and antiparasitic properties. nih.gov The rigid structure of quinuclidine allows for precise positioning of functional groups to interact with biological targets, making it a valuable template for drug design. nih.gov Quinuclidine-based carbamates have been designed and synthesized as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. mdpi.com

The unique properties of the quinuclidine scaffold are also being harnessed in the field of materials science. Quinuclidine derivatives have been used as structure-directing agents (SDAs) in the synthesis of zeolites, which are porous materials with a wide range of applications in catalysis and separation. rsc.org The size and shape of the quinuclidine derivative can influence the pore structure of the resulting zeolite. rsc.org

Furthermore, quinuclidine moieties have been incorporated into polymers to create functional materials. For example, porous polymeric microparticles containing quinuclidine have been synthesized and used as a recyclable catalyst for the Baylis-Hillman reaction. acs.orgacs.org These materials combine the catalytic activity of the quinuclidine unit with the practical advantages of a solid-supported catalyst.

Focus on: Ethyl quinuclidine-4-carboxylate

Within the broad family of quinuclidine derivatives, this compound occupies a specific and important niche, primarily as a key intermediate in the synthesis of pharmaceuticals.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate |

| CAS Number | 22766-68-3 |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Boiling Point | 233.4 °C at 760 mmHg |

| Density | 1.1 g/cm³ |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Solubility | Soluble in most organic solvents, with relatively poor solubility in water. hrkpharmaceutical.com |

Data sourced from chemsrc.compharmacompass.com

This compound is a bicyclic tertiary amine ester. Its structure is characterized by the rigid quinuclidine core with an ethyl ester group at the 4-position. The hydrochloride salt of this compound is also a known substance. chemicalbook.comnih.gov

Synthesis and Reactions

While detailed, dedicated synthetic procedures for this compound are not extensively reported in readily available literature, its preparation is noted as a step in more complex syntheses. One method involves the use of ethyl-4-(2-chloroethyl)-piperidine-4-carboxylate as a precursor. google.com The synthesis of related quinuclidine-4-carboxylic acids has been achieved through various methods, including reactions involving isatin (B1672199) and ketones. researchgate.net

This compound can undergo typical reactions of an ester, such as hydrolysis to the corresponding carboxylic acid (quinuclidine-4-carboxylic acid) and reduction to the corresponding alcohol. It can also undergo nucleophilic substitution at the ester group.

Research Applications

The primary documented application of this compound is as a crucial intermediate in the synthesis of umeclidinium (B1249183) bromide, a long-acting muscarinic antagonist used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD). lgcstandards.com Its role as a building block in the creation of more complex and pharmaceutically active molecules highlights the practical importance of this specific quinuclidine derivative.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXIVBVOFFBDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCN(CC1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341487 | |

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22766-68-3 | |

| Record name | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22766-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-azabiciclo[2.2.2]octan-4-carboxyilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-quinuclidinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J67LZW838V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl Quinuclidine 4 Carboxylate and Analogous Quinuclidine Esters

Classical Esterification Routes to Ethyl Quinuclidine-4-carboxylate

The most direct methods for synthesizing this compound involve the esterification of quinuclidine-4-carboxylic acid. These classical approaches are well-established in organic chemistry.

The Fischer-Speier esterification is a primary method for converting carboxylic acids into esters. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com The process is an equilibrium, driven towards the product side by using a large excess of the alcohol and/or by removing water as it forms. masterorganicchemistry.com

For the synthesis of this compound, quinuclidine-4-carboxylic acid is reacted with absolute ethanol (B145695), using catalysts such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). masterorganicchemistry.comchemicalbook.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this activated carbon. A series of proton transfer steps follows, culminating in the elimination of a water molecule to yield the final ester. masterorganicchemistry.com

Recent advancements have explored the use of photoacid catalysts, such as Eosin Y, which can be activated by visible light to catalyze esterification under milder conditions. chemrxiv.org This method involves a proton-coupled electron transfer (PCET) mechanism between the catalyst and the carboxylic acid. chemrxiv.org

Table 1: Acid-Catalyzed Esterification Methods

| Catalyst Type | Example Catalyst | General Conditions | Mechanism Highlights |

|---|---|---|---|

| Brønsted Acid | H₂SO₄, TsOH, HCl | Excess alcohol, often with heat; removal of water | Protonation of carbonyl oxygen increases electrophilicity. masterorganicchemistry.com |

| Photoacid | Eosin Y | Visible light, milder conditions | Proton-coupled electron transfer (PCET) facilitates formation of a ketyl radical intermediate. chemrxiv.org |

An alternative to direct acid-catalyzed esterification involves converting the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic acyl substitution. libretexts.org A highly effective method is the reaction of quinuclidine-4-carboxylic acid with thionyl chloride (SOCl₂). chemicalbook.comlibretexts.org This reaction transforms the carboxylic acid into a highly reactive acyl chloride intermediate.

The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, ultimately forming an acyl chlorosulfite intermediate. libretexts.org The chloride ion generated in this process then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes into sulfur dioxide and another chloride ion, yielding the quinuclidine-4-carbonyl chloride. libretexts.org This acyl chloride is then treated with ethanol, which acts as a nucleophile, readily displacing the chloride to form this compound with high efficiency. A similar strategy is employed in the synthesis of the analogous compound, ethyl 4-piperidinecarboxylate. chemicalbook.com

Another approach utilizes coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid by converting the hydroxyl into a good leaving group, allowing for subsequent attack by an amine or, in this context, an alcohol. libretexts.org

The synthesis of the quinuclidine (B89598) ring system itself is a critical aspect of obtaining these molecules. The quinuclidine framework is a 1-azabicyclo[2.2.2]octane system, and its formation typically relies on intramolecular cyclization reactions. acs.org These reactions often involve forming the second of the three bridges that define the bicyclic structure.

One common strategy is the Sₙ2-type cyclization of suitably substituted piperidines. acs.orgnih.govacs.org For instance, a piperidine (B6355638) ring bearing an electrophilic carbon on a side chain and a nucleophilic nitrogen can undergo intramolecular substitution to form the final bicyclic ring. Electrophilic cyclization of N-(2-alkynyl)anilines has been used to synthesize quinolines, a related heterocyclic system, under mild conditions using reagents like iodine monochloride (ICl) or bromine (Br₂). nih.gov While not a direct synthesis of quinuclidine, this demonstrates the principle of using electrophile-promoted cyclization to construct heterocyclic rings. nih.gov The formation of six-membered rings is often kinetically and thermodynamically favored in such cyclizations. libretexts.org

Advanced and Stereoselective Synthesis of Quinuclidine Derivatives

Modern synthetic chemistry offers powerful tools for creating complex, three-dimensional molecules with high levels of stereocontrol. These methods are particularly valuable for synthesizing chiral quinuclidine derivatives, which are important as ligands in asymmetric catalysis.

Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for transforming simple, flat aromatic compounds into complex, enantioenriched three-dimensional molecules. capes.gov.bracs.org This approach is particularly useful for accessing chiral polycyclic and spirocyclic scaffolds.

In the context of quinuclidine synthesis, this could involve the dearomatization of a pyridine (B92270) derivative. Transition-metal complexes, often featuring iridium or other precious metals, are used in combination with chiral ligands to catalyze the reaction. acs.org These reactions can convert an aromatic unit into a reactive functionality for asymmetric synthesis, allowing for the construction of chiral frameworks that were previously difficult to access. acs.org The development of these methods provides a robust platform for generating stereochemical complexity from readily available aromatic feedstocks. nih.gov

Radical cyclization offers a powerful and flexible method for constructing ring systems, including the quinuclidine core. nih.gov A key approach involves a phosphorus hydride mediated radical addition/cyclization reaction. acs.orgacs.org In one reported synthesis, a 1,7-diene substrate reacts with diethyl thiophosphite in a diastereoselective radical addition and 6-exo-trig cyclization to produce a trisubstituted piperidine. acs.org This piperidine intermediate is then converted into a 2,5-disubstituted quinuclidine via a subsequent Sₙ2-type cyclization. acs.orgnih.gov

This radical-based method demonstrates high diastereoselectivity and is flexible, allowing for the synthesis of novel and diversely substituted quinuclidines. acs.orgnih.gov Quinuclidine derivatives themselves can also act as catalysts in photoinduced radical reactions, for example, by participating in an electron-donor-acceptor (EDA) complex under visible light to promote intramolecular cyclizations.

Table 2: Advanced Synthetic Approaches

| Method | Key Features | Typical Reagents/Catalysts | Product Type |

|---|---|---|---|

| Asymmetric Dearomatization | Converts flat aromatic precursors to 3D chiral molecules. acs.org | Chiral transition-metal complexes (e.g., Iridium). acs.org | Enantioenriched polycyclic and spirocyclic quinuclidines. |

| Radical Cyclization | Diastereoselective formation of substituted piperidines followed by Sₙ2 cyclization. acs.orgnih.gov | Phosphorus hydrides (e.g., diethyl thiophosphite), radical initiators. acs.org | Substituted quinuclidines. acs.org |

Asymmetric Reduction Strategies for Enantiopure Quinuclidine Scaffolds

The synthesis of enantiomerically pure quinuclidine scaffolds, such as (R)- and (S)-3-quinuclidinol, is crucial for the development of chiral pharmaceuticals. A primary strategy to achieve this is the asymmetric reduction of a prochiral ketone, namely 3-quinuclidinone. Biocatalysis has emerged as a powerful tool for this transformation, offering high enantioselectivity under mild reaction conditions.

Researchers have identified and isolated specific enzymes, known as 3-quinuclidinone reductases, from various microbial sources. These enzymes, often belonging to the short-chain dehydrogenase/reductase (SDR) family, utilize cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to stereoselectively reduce the carbonyl group of 3-quinuclidinone. For instance, a reductase from Rhodotorula rubra has been shown to produce (R)-3-quinuclidinol with an enantiomeric excess (ee) greater than 99.9%. nih.govresearchgate.net Conversely, reductases from a Rhodococcus erythropolis strain can yield the opposite enantiomer, (S)-3-quinuclidinol, also with excellent optical purity (>99% ee). researchgate.net

To make these processes more efficient and scalable, whole-cell biocatalytic systems are often employed. By using genetically engineered Escherichia coli cells that co-express both the desired 3-quinuclidine reductase and an enzyme for cofactor regeneration (e.g., glucose dehydrogenase), the stoichiometric need for expensive NADPH is circumvented. nih.gov This allows for the conversion of high concentrations of substrate to the desired enantiopure alcohol. nih.gov

Interactive Data Table: Enzymatic Reduction of 3-Quinuclidinone

| Enzyme/Strain | Substrate | Product | Enantiomeric Excess (ee) | Key Findings |

|---|---|---|---|---|

| Rhodotorula rubra JCM3782 Reductase | 3-Quinuclidinone | (R)-3-Quinuclidinol | >99.9% | Stoichiometric conversion achieved using a co-expressing E. coli system for cofactor regeneration. nih.gov |

| Rhodococcus erythropolis WY1406 (ReQR-25 gene) | 3-Quinuclidinone Hydrochloride (5 g/L) | (S)-3-Quinuclidinol | >99% | Whole E. coli cells expressing the reductase gene achieved 93% conversion in 14 hours. researchgate.net |

| Kaistia granuli (KgQR) Reductase | 3-Quinuclidinone | (R)-3-Quinuclidinol | >99.9% | Co-expressed with a mutant glucose dehydrogenase in E. coli to develop an efficient biocatalyst. researchgate.net |

Chiral Auxiliary Incorporation in Quinuclidine Functionalization

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. arkat-usa.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. arkat-usa.org While catalytic asymmetric methods are often preferred, chiral auxiliary-assisted processes remain a foundational and reliable strategy in stereoselective synthesis. chinesechemsoc.orgresearchgate.net

In the context of quinuclidine chemistry, chiral auxiliaries can be used to direct transformations on the scaffold. One notable example involves the use of a chiral ligand, which functions similarly to an auxiliary by creating a chiral environment around the reacting species. In the deprotonation of quinuclidine N-oxide, the addition of the naturally occurring chiral diamine (-)-sparteine (B7772259) as a ligand for the lithium base was investigated. arkat-usa.org The process involves adding s-BuLi to a mixture of quinuclidine N-oxide and (-)-sparteine, which forms a complex that undergoes enantioselective deprotonation at the α-position. Trapping this chiral lithiated species with an electrophile like benzaldehyde (B42025) yielded the corresponding substituted quinuclidine products with moderate enantiomeric excess (up to 40% ee). arkat-usa.org This demonstrated that a chiral ligand can induce asymmetry in the functionalization of the quinuclidine ring. arkat-usa.org

The general principle has been widely applied in asymmetric synthesis, using well-known auxiliaries such as Evans' oxazolidinones or camphor-derived structures to direct alkylations, aldol (B89426) reactions, and Diels-Alder reactions with high diastereoselectivity. researchgate.netyoutube.com For instance, the synthesis of chiral bicyclo[1.1.1]pentane-α-amino acids, a related strained bicyclic system, has been achieved using (R)-2-phenylglycinol as a chiral auxiliary to direct a stereoselective Strecker reaction. nih.gov These established methodologies highlight the potential for applying chiral auxiliaries to control stereochemistry in the synthesis of complex quinuclidine derivatives.

Functionalization Strategies of the Quinuclidine Bicycle

Oxidative Routes to Quinuclidine N-Oxides

The tertiary amine of the quinuclidine scaffold is a key site for functionalization. One of the most common and effective ways to activate the positions alpha to the bridgehead nitrogen is through the formation of a quinuclidine N-oxide. liverpool.ac.uk This transformation is typically achieved by direct oxidation of the parent tertiary amine. liverpool.ac.uk

Common and effective oxidizing agents for this purpose include hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). liverpool.ac.uk The reaction with hydrogen peroxide is often carried out in aqueous or alcoholic solutions and is thought to proceed through a trialkylammonium complex which then decomposes to yield the amine N-oxide and water. liverpool.ac.uk The formation of the N-oxide has several important consequences for the molecule's reactivity:

Increased Polarity: The dative N-O bond is highly polar, which significantly increases the polarity of the entire molecule. researchgate.net

Activation of α-Protons: The positively charged nitrogen atom enhances the acidity of the protons on the adjacent carbon atoms (the α-positions), making them susceptible to deprotonation by strong bases. researchgate.netliverpool.ac.uk

Stereoelectronic Effects: The N-oxide can direct the approach of reagents. Oxidation of bicyclic amines often occurs at the less sterically hindered face of the substrate. liverpool.ac.uk

The resulting quinuclidine N-oxide is a stable, isolable intermediate that serves as a versatile precursor for further functionalization. liverpool.ac.uk

Regioselective Functionalization via α-Lithiation of Quinuclidine N-oxide

The formation of the N-oxide activates the adjacent α-protons for abstraction. This allows for the regioselective generation of a carbanion, which can then be trapped with various electrophiles. This strategy, pioneered by Barton and coworkers, involves the deprotonation of a tertiary amine N-oxide with a strong, non-nucleophilic base, such as an organolithium reagent. liverpool.ac.uk

For quinuclidine N-oxide, treatment with a strong base like s-butyllithium (s-BuLi) or n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) effectively removes a proton from the C2 position, generating α-lithio quinuclidine N-oxide. arkat-usa.orgrsc.org This lithiated intermediate is a powerful nucleophile that can react with a range of electrophiles, leading to the formation of C2-substituted quinuclidines. This method provides a reliable pathway for introducing functional groups regioselectively onto the quinuclidine skeleton. researchgate.net

Interactive Data Table: Electrophiles Used in the α-Lithiation of Quinuclidine N-oxide

| Base | Electrophile | Resulting Functional Group at C2 | Reference |

|---|---|---|---|

| s-BuLi | Benzaldehyde | Phenyl(hydroxy)methyl | arkat-usa.org |

| t-BuLi | Various Electrophiles | General functionalization | liverpool.ac.uk |

| n-BuLi | Generic (E+) | General functionalization | rsc.org |

Amidation Reactions on Quinuclidine Amines

Amidation reactions involve the formation of an amide bond, typically from a carboxylic acid derivative and an amine. The bridgehead nitrogen of the quinuclidine core is a tertiary amine, meaning it lacks the N-H proton necessary for direct conversion to a simple amide. Furthermore, the formation of a lactam (a cyclic amide) where the carbonyl group is at the C2 position (2-quinuclidone) is highly unfavorable due to extreme ring strain, as predicted by Bredt's Rule. wikipedia.org The resulting amide bond would be severely twisted, preventing the necessary orbital overlap for resonance stabilization, making the compound highly unstable and reactive. wikipedia.orgnih.gov

However, amidation reactions are highly relevant for functionalized quinuclidines that already possess a primary or secondary amine substituent elsewhere on the ring. For example, a quinuclidine bearing an amino group could readily undergo acylation with an acid chloride or anhydride (B1165640) to form a stable amide derivative. youtube.com

Additionally, the synthesis of quinuclidine amide derivatives has been reported in the patent literature, where complex side chains containing amide functionalities are attached to the quinuclidine scaffold, highlighting the importance of this functional group in medicinal chemistry. google.com Another related transformation is the formation of amidines. Quinuclidine-stabilized amidogallanes have been synthesized, demonstrating that the nitrogen of the quinuclidine ring can coordinate and stabilize related functional groups. nih.gov

Sustainable and Green Chemistry Approaches in Quinuclidine Synthesis

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of pharmaceutical intermediates like quinuclidine derivatives. tsijournals.comorgsyn.org

Biocatalysis and biocatalytic hydrogenation represent another major avenue for green synthesis. As described in section 2.2.3, using enzymes or whole-cell systems for the asymmetric reduction of 3-quinuclidinone operates under mild conditions (ambient temperature and pressure) in aqueous media, avoiding the need for heavy metal catalysts and high pressures often used in traditional hydrogenation. nih.govresearchgate.netresearchgate.net The development of these biocatalytic systems in continuous flow reactors offers a scalable and decarbonized route to enantiopure quinuclidinols, representing a "slot-in" replacement for less sustainable metal-catalyzed methods. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of this compound, microwave irradiation offers a significant reduction in reaction time compared to conventional heating methods.

A typical microwave-assisted protocol involves the reaction of quinuclidine-4-carboxylic acid with an excess of ethanol, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is employed to protonate the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.

| Parameter | Condition |

| Reactants | Quinuclidine-4-carboxylic acid (1 equiv), Ethanol (5 equiv), H₂SO₄ (2 mol%) |

| Microwave Power | 150 W |

| Temperature | 100°C |

| Reaction Time | 20 minutes |

| Post-processing | Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation |

This table presents a typical set of conditions for the microwave-assisted synthesis of this compound. researchgate.net

The significant rate enhancement observed in microwave-assisted synthesis is attributed to the efficient and uniform heating of the reaction mixture, leading to faster attainment of the reaction temperature and increased molecular motion.

Solvent-Free Methodologies

Solvent-free synthesis presents a green and efficient alternative to traditional methods, minimizing waste and often simplifying product isolation. For the esterification of carboxylic acids, several solvent-free approaches have been developed, which can be adapted for the synthesis of this compound.

One such method involves the use of solid-supported catalysts. For instance, iron oxide nanoparticles supported on silica (B1680970) (SBA-15) have been shown to be effective catalysts for the esterification of a variety of carboxylic acids with alcohols under solvent-free conditions. mdpi.com This method offers the advantages of easy catalyst recovery and reuse. Another approach utilizes high-speed ball milling (HSBM) at room temperature, which can facilitate esterification through mechanical activation. nih.gov For example, a mixture of a carboxylic acid, an alcohol, iodine, and potassium hypophosphite can yield the corresponding ester in a short time. nih.gov

While specific examples for this compound are not extensively documented, these general solvent-free methods provide a promising avenue for its synthesis. A hypothetical solvent-free synthesis could involve heating a mixture of quinuclidine-4-carboxylic acid, ethanol, and a solid acid catalyst.

| Method | Catalyst/Reagents | Conditions | Potential Advantages |

| Solid-Supported Catalyst | Iron Oxide Nanoparticles on SBA-15 | Heating | Catalyst reusability, reduced waste |

| High-Speed Ball Milling | I₂ / KH₂PO₂ | Room Temperature | Mild conditions, rapid reaction |

This table outlines potential solvent-free methodologies adaptable for the synthesis of this compound based on general literature procedures.

Continuous Flow Reactor Systems for Optimized Production

Continuous flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling up. biosynth.com For the production of this compound, continuous flow reactors can be employed to optimize the esterification process.

A common setup involves a packed-bed reactor where the reactants are continuously pumped through a heated column containing a solid acid catalyst, such as Amberlyst-15. researchgate.net This heterogeneous catalysis approach simplifies product purification as the catalyst is retained within the reactor. In-line purification units, such as distillation columns, can be integrated into the flow system to remove water and excess ethanol in real-time, driving the equilibrium towards product formation and minimizing downstream processing. researchgate.net

The optimization of a continuous flow process involves studying the effects of various parameters, including reactor temperature, reactant flow rates (which determines the residence time), and catalyst loading. mdpi.comresearchgate.net

| Parameter | Typical Range/Condition | Impact on Process |

| Reactor Type | Packed-Bed Reactor (PBR), Plug-Flow Reactor (PFR) | PFRs can offer better hotspot temperature control compared to Continuous Stirred Tank Reactors (CSTRs). mdpi.com |

| Catalyst | Solid Acid Catalyst (e.g., Amberlyst-15) | Allows for easy separation of product from the catalyst. |

| Temperature | 70-110°C | Higher temperatures generally increase the reaction rate but can be limited by the boiling point of the reactants. mdpi.com |

| Flow Rate | Varies depending on reactor volume | Determines residence time and throughput. |

| In-line Purification | Distillation | Removes water to shift the reaction equilibrium towards the ester product. researchgate.net |

This table summarizes key parameters for the optimization of this compound synthesis in a continuous flow system.

Photocatalytic and Biocatalytic Methods

Emerging synthetic methodologies, such as photocatalysis and biocatalysis, offer novel and potentially more sustainable routes to complex molecules.

Photocatalytic Methods: Visible-light photoredox catalysis has become a powerful tool for C-H functionalization. bohrium.comrhhz.net Quinuclidine and its derivatives have been utilized as hydrogen-atom-transfer (HAT) catalysts in these reactions. bohrium.comrhhz.net In this process, a photoexcited catalyst oxidizes quinuclidine to its radical cation, which can then abstract a hydrogen atom from a suitable substrate, initiating a cascade of reactions. While a direct photocatalytic synthesis of this compound has not been reported, this methodology opens up possibilities for the late-stage functionalization of the quinuclidine core to introduce the carboxylate group or its precursors. wvu.eduliverpool.ac.uk

Biocatalytic Methods: Enzymes offer high selectivity and operate under mild conditions, making them attractive for green chemistry applications. acsgcipr.org The enzymatic esterification of carboxylic acids is a well-established process. Lipases are commonly used enzymes for this transformation, often in solvent-free systems to drive the reaction towards the ester product. nih.gov

More recently, Carboxylic Acid Reductase (CAR) from Mycobacterium marinum has been shown to catalyze esterification in aqueous environments. nih.gov This is noteworthy as most esterification enzymes require non-aqueous conditions. In this system, the enzyme activates the carboxylic acid, which can then be intercepted by a nucleophilic alcohol to form the ester. The addition of imidazole (B134444) has been found to enhance the production of the ester. nih.gov

| Method | Catalyst/Enzyme | Key Features | Potential Application to this compound |

| Photocatalysis | Photoredox catalyst + Quinuclidine (as HAT catalyst) | C-H functionalization under mild conditions. bohrium.comrhhz.net | Indirect synthesis via functionalization of the quinuclidine scaffold. |

| Biocatalysis (Lipase) | Immobilized Lipase (e.g., Novozym® 435) | Solvent-free conditions, high selectivity. nih.gov | Direct esterification of quinuclidine-4-carboxylic acid with ethanol. |

| Biocatalysis (CAR) | Carboxylic Acid Reductase (CAR) | Aqueous reaction conditions, mild temperatures. nih.gov | Green synthesis of this compound in water. |

This table compares emerging photocatalytic and biocatalytic methods potentially applicable to the synthesis of this compound.

Scale-Up Synthesis and Process Optimization for Research Applications

The transition from laboratory-scale synthesis to larger-scale production for extensive research or preclinical studies requires careful process optimization to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, several factors must be considered during scale-up.

Process optimization focuses on identifying critical process parameters and establishing their optimal ranges. This includes evaluating the stoichiometry of reactants, catalyst loading, reaction temperature, and mixing efficiency. The choice of solvent, if any, becomes crucial at a larger scale due to cost, safety, and environmental considerations.

For batch processes, heat transfer can become a limiting factor, and for exothermic reactions, careful control of the reaction temperature is essential to prevent runaway reactions. Continuous flow systems, as discussed earlier, are inherently more scalable and offer better control over reaction parameters, making them an attractive option for larger-scale production. researchgate.net

A comparison between bench-scale batch production and industrial-scale continuous production highlights the significant increase in output achievable with process optimization and advanced reactor technology. researchgate.net The use of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), can provide real-time monitoring of the reaction progress, allowing for precise control and optimization.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating ethyl quinuclidine-4-carboxylate from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of this compound, offering high resolution and sensitivity. A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC method for analyzing this compound employs a C18 column, a stationary phase that is nonpolar. The mobile phase is generally a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is frequently carried out using a UV detector, as the ester functional group in this compound allows for absorption in the low UV region. For instance, UV detection at 210 nm is commonly used to quantify the compound and assess its purity, which often exceeds 99%. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area provides quantitative information about its concentration.

| Parameter | Typical Conditions |

| Column | Reverse-phase C18 |

| Detection | UV at 210 nm |

| Purity Range | >90% - >99% klivon.com |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

For the analysis of related ester compounds, a capillary GC column such as a Thermo Scientific™ Trace GOLD™ TG-5SilMS, which has a low polarity phase of 5% diphenyl/95% dimethyl polysiloxane, can be utilized. ijraset.com The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). When coupled with a mass spectrometer (GC-MS), this method not only separates the components but also provides structural information, enhancing the certainty of identification. ijraset.com

| Parameter | Typical Conditions |

| Column | Capillary GC column (e.g., Thermo Scientific™ Trace GOLD™ TG-5SilMS) ijraset.com |

| Stationary Phase | Low polarity phase, 5% diphenyl/95% dimethyl polysiloxane ijraset.com |

| Detector | Mass Spectrometry (MS) ijraset.com |

Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound and for elucidating the structures of any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the proton signals confirm the presence of the ethyl ester group and the quinuclidine (B89598) ring system. Specifically, a characteristic signal around 4.1 ppm corresponds to the methylene (B1212753) protons (–COOCH₂CH₃) of the ethyl group, while the protons of the quinuclidine ring typically appear in the range of 1.5–3.0 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is a key diagnostic signal. Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further solidifying the structural assignment.

| Nucleus | Key Chemical Shift (δ) Ranges |

| ¹H | ~4.1 ppm (-COOCH₂CH₃), 1.5–3.0 ppm (quinuclidine ring protons) |

| ¹³C | Confirms different carbon environments klivon.com |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a very accurate mass measurement, allowing for the determination of the elemental composition of the molecule. The exact mass of this compound is 183.125928785 g/mol . pharmacompass.com This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

| Technique | Key Information Provided |

| MS | Molecular weight determination and fragmentation patterns klivon.com |

| HRMS | Exact mass measurement (183.125928785 g/mol ) for elemental composition pharmacompass.com |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum provides clear evidence of its key functional groups.

The most prominent and diagnostic absorption band in the FT-IR spectrum is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1740 cm⁻¹. Other characteristic bands include the C-O stretching vibrations of the ester and the C-H stretching and bending vibrations of the aliphatic quinuclidine ring and the ethyl group. The presence and position of these absorption bands serve as a quick and reliable method for confirming the identity of the compound.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| Ester C=O Stretch | ~1740 |

| C-O Stretch | Present spectroscopyonline.com |

| Aliphatic C-H Stretch/Bend | Present spectroscopyonline.com |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The process begins with the growth of a high-quality single crystal of the compound, which can sometimes be achieved through co-crystallization with another molecule if the target compound does not crystallize well on its own. nih.gov This crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed. Software, such as the SHELX package, is commonly used to solve and refine the crystal structure from this diffraction data.

For chiral molecules that are enantiomerically pure, X-ray crystallography can determine the absolute configuration. This is often achieved through the analysis of anomalous dispersion, an effect that becomes significant when the X-ray energy is near the absorption edge of an atom in the crystal. researchgate.net The Flack parameter is a key value calculated during structure refinement that indicates whether the determined absolute stereochemistry is correct; a value close to zero for the correct enantiomer confirms the assignment. chem-soc.si

The conformation of the rigid 1-azabicyclo[2.2.2]octane (quinuclidine) ring system is a key structural feature. X-ray studies of various quinuclidine derivatives consistently show a "twisted" cage-like conformation. researchgate.netd-nb.info The degree of this twist and the specific bond lengths and angles can be slightly influenced by the nature and position of substituents on the ring. researchgate.netd-nb.info For this compound, the bicyclic system is expected to adopt this characteristic conformation, with the ethyl carboxylate group occupying a position on the C4 bridgehead. The precise orientation of the ester group would be definitively established by a crystallographic study.

Table 2: Typical Parameters Determined by Single-Crystal X-ray Crystallography

This table presents a set of parameters that would be determined in a typical X-ray crystallographic analysis of a molecular compound like an this compound derivative.

| Parameter | Description | Typical Value/Information Obtained |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | e.g., a = 7.0 Å, b = 7.4 Å, c = 16.7 Å, α=β=γ=90° |

| Bond Lengths | The distances between the nuclei of bonded atoms. | e.g., C-C, C-N, C=O bond distances in Ångstroms (Å) |

| Bond Angles | The angles formed between three connected atoms. | e.g., O-C-C, C-N-C bond angles in degrees (°) |

| Torsion Angles | The dihedral angles describing the conformation around a chemical bond. | Defines the twist of the quinuclidine cage and ester orientation |

| Flack Parameter (for chiral compounds) | A parameter used to determine the absolute structure of a chiral, non-centrosymmetric crystal. | A value near 0 (± small uncertainty) confirms the absolute configuration. chem-soc.si |

This table is illustrative. The specific values would be unique to the crystal structure of the compound.

Computational Chemistry and Theoretical Studies on Ethyl Quinuclidine 4 Carboxylate and Quinuclidine Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov It is particularly useful for studying the electronic structure and related properties of medium to large-sized molecules like ethyl quinuclidine-4-carboxylate.

Stereoselectivity Origin Elucidation

DFT calculations are instrumental in elucidating the origins of stereoselectivity in chemical reactions involving quinuclidine (B89598) derivatives. By modeling the transition states of different stereoisomeric pathways, researchers can determine the energetic barriers and, consequently, the most likely reaction products. For instance, in reactions where a chiral center is formed, DFT can be used to calculate the energies of the diastereomeric transition states, providing a quantitative prediction of the diastereomeric excess.

These calculations typically involve optimizing the geometries of the reactants, transition states, and products. The energy differences between these structures reveal the reaction's kinetic and thermodynamic preferences. The choice of functional and basis set is crucial for obtaining accurate results. Hybrid functionals, such as B3LYP, are often employed for their reliability in predicting geometries and energies.

Spectroscopic Data Correlation and Prediction

DFT is a powerful tool for predicting and interpreting spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net By calculating these properties for a proposed structure, researchers can compare the theoretical spectra with experimental data to confirm the molecule's identity and conformation.

For this compound, DFT calculations can predict the vibrational frequencies of its various bonds. These calculated frequencies, after appropriate scaling, can be matched with the peaks in an experimental IR spectrum to assign specific vibrational modes. researchgate.net Similarly, DFT can compute the chemical shifts of the carbon and hydrogen atoms, aiding in the assignment of signals in ¹³C and ¹H NMR spectra. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which are then compared with the experimental UV-Vis spectrum. researchgate.net

| Spectroscopic Data | Experimental Value | DFT Calculated Value | Reference |

| ¹³C NMR Chemical Shift (C=O) | ~174 ppm | Varies with functional/basis set | N/A |

| ¹H NMR Chemical Shift (CH₂-O) | ~4.1 ppm | Varies with functional/basis set | N/A |

| IR Frequency (C=O stretch) | ~1730 cm⁻¹ | Varies with functional/basis set | N/A |

Note: Experimental values are approximate and can vary based on solvent and other conditions. DFT values are highly dependent on the chosen computational method.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. mdpi.com This approach is particularly valuable for understanding conformational changes and intermolecular interactions, which are crucial for the biological activity of many quinuclidine derivatives.

Ligand-Receptor Interaction Modeling

MD simulations are widely used to model the interaction between a ligand, such as a quinuclidine derivative, and its biological target, typically a protein receptor. nih.gov These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-receptor complex, and the conformational changes that occur upon binding. nih.gov

The process begins with docking the ligand into the active site of the receptor to obtain an initial binding pose. This complex is then subjected to MD simulations, where the atoms' movements are calculated over time based on a force field. Analysis of the simulation trajectory can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govnih.gov For example, simulations of quinuclidine derivatives binding to muscarinic receptors have helped to identify the structural features responsible for their selectivity. nih.gov

Conformational Analysis of Quinuclidine Systems

The rigid bicyclic structure of the quinuclidine core limits its conformational flexibility. However, the substituents on the quinuclidine ring can adopt various conformations, which can significantly impact the molecule's properties and biological activity. MD simulations can be used to explore the conformational landscape of this compound and its derivatives. mdpi.com

By simulating the molecule in different environments (e.g., in a vacuum, in a solvent), researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in solution and how it interacts with its biological targets. For instance, the orientation of the ethyl carboxylate group in this compound can influence its ability to fit into a receptor's binding pocket.

Ab Initio Calculations for Thermochemical Properties

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods are generally more computationally expensive than DFT but can provide highly accurate thermochemical data. osti.gov

For this compound, ab initio calculations can be used to determine fundamental thermochemical properties such as the enthalpy of formation, Gibbs free energy of formation, and entropy. High-level methods like coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are often used to achieve "chemical accuracy" (typically within 1 kcal/mol of the experimental value). osti.gov

These calculations are often performed in conjunction with composite methods, such as the G4(MP2) theory, which combine results from different levels of theory and basis sets to achieve high accuracy at a more manageable computational cost. chemrxiv.org The calculated thermochemical data is essential for understanding the stability of the molecule and the energetics of reactions in which it participates.

| Thermochemical Property | Calculated Value (Example) | Method |

| Enthalpy of Formation (gas phase) | Varies with method | G4(MP2), CCSD(T) |

| Gibbs Free Energy of Formation | Varies with method | G4(MP2), CCSD(T) |

| Entropy | Varies with method | B3LYP/6-31G* |

Note: The values in this table are illustrative and would need to be calculated for this compound using specific ab initio methods.

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Prediction

Pharmacophore modeling and the subsequent prediction of Structure-Activity Relationships (SAR) are foundational computational techniques in modern drug discovery. These methods are instrumental in deciphering the essential molecular features required for a ligand to interact with a specific biological target and in predicting how structural modifications to a molecule will impact its biological activity. For quinuclidine derivatives, these approaches provide a rational framework for designing new compounds with enhanced potency and selectivity.

A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to be recognized by a specific receptor or enzyme active site. These features are abstract and not tied to specific atoms, but rather to functionalities like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic moieties (Ar). nih.govresearchgate.net For quinuclidine derivatives, pharmacophore models are often developed based on the structures of known active compounds or the crystal structure of a ligand-target complex.

Research into quinuclidine-based derivatives as potential cholinesterase inhibitors provides a clear example of this process. In one study, a pharmacophore model was generated to understand the binding of N-alkyl quaternary quinuclidines to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The model revealed that the quinuclidine ring itself typically occupies the choline-binding region of the active site, placing it near the critical catalytic triad (B1167595) of the enzyme. nih.gov This spatial positioning is a crucial component of the pharmacophore.

Once a pharmacophore model is established, it serves as a powerful tool for SAR prediction. mdpi.com SAR studies systematically investigate how changes in a compound's chemical structure affect its biological activity, providing crucial insights for lead optimization. georgiasouthern.eduresearchgate.net For quinuclidine derivatives, SAR studies have explored modifications at various positions of the quinuclidine core.

For instance, in the development of anticholinesterase agents, the length of the N-alkyl chain on the quinuclidine nitrogen was found to be a critical determinant of inhibitory potency. nih.gov A systematic variation of this chain length revealed a clear relationship between the size of the alkyl group and the compound's ability to inhibit AChE and BChE. Similarly, the nature of the substituent at the 3-position of the quinuclidine ring has been shown to significantly influence biological activity. nih.gov

The table below summarizes key SAR findings for a series of N-alkyl quaternary 3-substituted quinuclidines, illustrating the impact of structural modifications on cholinesterase inhibition.

| Compound Base | N-Alkyl Chain Length | Observed Activity Trend | Reference |

| 3-hydroxyquinuclidine | C1 to C16 | Potency against cholinesterases is influenced by chain length; cytotoxicity was observed for derivatives with C12-C16 chains. | nih.gov |

| 3-quinuclidinone oxime | C1 to C16 | The oxime functional group and alkyl chain length are key for anticholinesterase activity. | nih.gov |

| Bisquaternary quinuclidines | C10 (linker) | Bisquaternary derivatives showed the highest inhibitory potency, suggesting a bivalent binding mode is favorable. | nih.gov |

These SAR studies, guided by pharmacophore models, allow medicinal chemists to rationally design the next generation of quinuclidine derivatives, focusing on structural motifs that are predicted to enhance desired biological effects while potentially reducing others. nih.govmdpi.com

Cheminformatics Approaches for Scaffold Hopping and De Novo Design

Cheminformatics provides a suite of powerful computational tools that accelerate drug discovery by enabling the exploration of novel chemical space. Among the most impactful of these are techniques for scaffold hopping and de novo design, which are used to generate structurally novel compounds with desired biological activities. bhsai.org

Scaffold Hopping

Scaffold hopping is a computational strategy aimed at identifying isofunctional molecules that possess different core structures (scaffolds) but retain similar biological activity to a known active compound. bhsai.orgnih.gov The goal is to discover new chemotypes that may offer improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property space. bhsai.orgresearchgate.net The process relies on the principle that the biological activity is dictated by the three-dimensional presentation of key interaction features (the pharmacophore), rather than the underlying carbon skeleton. researchgate.net

For the quinuclidine framework, scaffold hopping would involve replacing the rigid 1-azabicyclo[2.2.2]octane system with a different molecular core while preserving the spatial orientation of critical functional groups. nih.gov Computational methods facilitate this by:

Pharmacophore-Based Screening: A pharmacophore model derived from active quinuclidine derivatives is used as a 3D query to search large compound databases for molecules of different structural classes that can match the query's features. researchgate.net

Fragment/Scaffold Replacement: Algorithms can computationally dissect a known quinuclidine ligand into its core scaffold and peripheral groups. The scaffold is then replaced with alternative cores from a virtual library, and the resulting novel molecules are evaluated for their fit within the target's binding site. researchgate.net

The table below illustrates a conceptual approach to scaffold hopping from a quinuclidine-based structure.

| Original Scaffold | Key Pharmacophoric Features | Potential Replacement Scaffolds | Rationale |

| Quinuclidine | Basic Nitrogen, Rigid Bicyclic Core, Specific Substituent Vectors | Tropane, Piperidine (B6355638), Pyrrolizidine | These scaffolds can present a basic nitrogen and substituents in different, yet potentially effective, 3D arrangements to mimic the original pharmacophore. |

De Novo Design

De novo design refers to the computational creation of novel molecules from the ground up, often without direct analogy to existing compounds. nih.gov These methods "build" or "grow" molecules within the constraints of a target's binding site, using fragments or individual atoms. researchgate.net The process is typically guided by a pharmacophore model or the structure of the receptor itself. researchgate.net

For quinuclidine derivatives, a de novo design workflow could proceed as follows:

Binding Site Analysis: The active site of a target protein is analyzed to identify key interaction points and define a design envelope.

Fragment Placement: Small chemical fragments are computationally placed in favorable positions within the binding site that complement its features (e.g., a carboxylate fragment near a positive charge, a hydrophobic fragment in a greasy pocket).

Fragment Linking: An algorithm connects these strategically placed fragments using linker moieties, which can include or form a quinuclidine-like ring system, to create a complete molecule. researchgate.net

Optimization: The newly generated structures are scored and optimized based on predicted binding affinity, synthetic accessibility, and drug-like properties. nih.gov

This approach was exemplified in the design of novel fluoroquinolone derivatives, where potential ATPase inhibitors were identified via pharmacophore screening and then computationally "fused" with a quinolone ring to create new synthetic models. nih.gov A similar strategy could be employed to design novel derivatives based on the this compound scaffold, using its core structure as a starting point for computational elaboration and optimization. nih.govresearchgate.net

Research Applications of Ethyl Quinuclidine 4 Carboxylate and Quinuclidine Scaffolds in Specialized Fields

Role in Asymmetric Catalysis and Ligand Design

The rigid, chiral framework of quinuclidine (B89598) derivatives is fundamental to their application in asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. This stereocontrol is crucial in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities.

The quinuclidine ring is a core structural motif in Cinchona alkaloids, a class of compounds extensively used as organocatalysts in asymmetric synthesis. researchgate.net These alkaloids, such as quinine (B1679958), possess a tertiary amino group within the quinuclidine unit that imparts a basic character, enabling it to activate reactant molecules. nih.gov The chiral skeleton of the Cinchona unit is responsible for inducing chirality in the products of reactions like the Michael addition, Morita–Baylis–Hillman reaction, and Henry reaction. nih.govresearchgate.net

Researchers have synthesized various Cinchona-based organocatalysts by modifying the alkaloid structure, creating classes such as hydroxy, amino, squaramide, and thiourea (B124793) catalysts. nih.govresearchgate.net Studies have explored the effect of different substituents on the quinuclidine ring, such as ethyl, vinyl, or ethynyl (B1212043) groups. nih.gov While significant differences in the basicity (pKa values) of the quinuclidine nitrogen were observed, these variations did not lead to major differences in yield or enantiomeric excess in the asymmetric Michael addition of pentane-2,4-dione to trans-β-nitrostyrene. nih.govresearchgate.net This suggests the fundamental catalytic activity is robustly tied to the core scaffold. researchgate.net

Table 1: Classes of Cinchona-Based Organocatalysts

| Catalyst Class | Core Scaffold Component |

|---|---|

| Hydroxy | Cinchona Alkaloid |

| Amino | Cinchona Alkaloid |

| Squaramide | Cinchona Alkaloid |

The catalytic activity of the quinuclidine scaffold is intrinsically linked to the high nucleophilicity of its tertiary nitrogen atom. In Cinchona alkaloids, which also contain a quinoline (B57606) ring with a nitrogen atom, the quinuclidine nitrogen is the more nucleophilic center. acs.org Quantum chemical calculations and kinetic studies have shown that small electrophiles selectively react at the quinuclidine nitrogen, highlighting its role as the primary site for nucleophilic attack. acs.org This inherent nucleophilicity allows quinuclidine and its derivatives to function as potent organocatalysts, initiating reactions by forming a covalent bond with a substrate to activate it for subsequent transformations. uni-muenchen.de

Quinuclidine and its derivatives have emerged as highly effective Hydrogen Atom Transfer (HAT) catalysts, particularly in reactions initiated by visible light. researchgate.netrhhz.netbohrium.com This strategy provides a powerful method for the direct functionalization of otherwise inert C-H bonds. researchgate.netrhhz.net The general mechanism involves the single-electron oxidation of the quinuclidine amine by a photocatalyst to form a highly reactive aminium radical cation. nih.govnih.gov

This electrophilic aminium radical is capable of selectively abstracting a hydrogen atom from an electron-rich C-H bond in a substrate molecule. bohrium.comnih.gov This process is favored because it is often thermodynamically downhill. nih.gov The resulting carbon-centered radical on the substrate can then engage in a variety of bond-forming reactions. researchgate.net This HAT strategy has been successfully applied to the functionalization of a wide range of substrates, including alcohols, amines, ethers, thioethers, and aldehydes. rhhz.netbohrium.com The reactivity of the HAT catalyst can be fine-tuned by modifying the quinuclidine scaffold, for instance, by introducing an electron-withdrawing substituent like an acetoxy group at the 3-position, which can enhance reaction efficiency. nih.gov

Table 2: Key Features of Quinuclidine-Based HAT Catalysis

| Feature | Description | Source(s) |

|---|---|---|

| Activation | Via visible light photoredox catalysis to form an aminium radical cation. | researchgate.netnih.govnih.gov |

| Mechanism | The aminium radical cation abstracts a hydrogen atom from the substrate. | nih.govnih.gov |

| Selectivity | Tends to abstract hydrogen from electron-rich or hydridic C-H bonds. | rhhz.netbohrium.com |

| Substrates | Alcohols, amines, ethers, aldehydes, adamantanes, and carboxylates. | rhhz.net |

| Tunability | Electronic modification of the quinuclidine ring can alter reactivity. | nih.gov |

Advanced Organic Synthesis Building Blocks

Beyond its role in catalysis, the quinuclidine framework, as found in compounds like ethyl quinuclidine-4-carboxylate, serves as a valuable building block for constructing more elaborate molecules. chemicalbook.com Its rigid, three-dimensional structure can be incorporated into larger systems to impart specific conformational constraints or to serve as a scaffold for arranging functional groups in a precise orientation.

The quinuclidine scaffold is utilized in the design of sophisticated ligands for metal-catalyzed reactions that build complex molecular architectures. A notable example is the development of the chiral 8-quinoline imidazoline (B1206853) (Quinim) ligand. dicp.ac.cnnih.gov This ligand scaffold was instrumental in a nickel-catalyzed reductive cross-coupling reaction to synthesize chiral α-alkylated γ-lactams, which are important structural motifs in many biologically active products. dicp.ac.cnnih.govorganic-chemistry.org The reaction couples a 3-butenyl carbamoyl (B1232498) chloride with a primary alkyl iodide, where the Quinim ligand is crucial for maintaining both high reactivity and excellent enantioselectivity. nih.govorganic-chemistry.org This demonstrates how a scaffold derived from similar principles to quinuclidine can be key to forming new, complex heterocyclic ring systems. dicp.ac.cn

The primary application of chiral quinuclidine derivatives, especially the Cinchona alkaloids, is to serve as a source of chirality in asymmetric synthesis. researchgate.net The well-defined and rigid stereochemistry of the quinuclidine framework within these catalysts allows for effective chiral induction. nih.gov During the catalytic cycle, the catalyst interacts with the substrates, creating a chiral environment that forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. researchgate.net This transfer of chirality from the catalyst to the product is a cornerstone of modern asymmetric organocatalysis, enabling the production of enantiomerically pure compounds for applications in pharmaceuticals and materials science. researchgate.net

Development of Hybrid Materials

The rigid, cage-like structure of the quinuclidine moiety makes it an attractive building block for the construction of novel materials with unique properties. Its ability to form stable cations allows for its incorporation into diverse material architectures, from organic-inorganic hybrids to specialized ionic liquids.

Organic-Inorganic Hybrid Structures

The integration of quinuclidine-based organic cations with inorganic components, such as metal halides, has led to the creation of advanced organic-inorganic hybrid materials. These materials are of interest due to their potential for unique magnetic, dielectric, and plastic properties.

Researchers have successfully synthesized hybrid compounds by combining bicyclic amine cations like quinuclidinium with halometallate anions. rsc.org For instance, the compound (3-oxoquinuclidinium)[FeCl₄] is formed from the ketonization of the quinuclidine molecule combined with a tetrachloroferrate(III) anion. rsc.org This material exhibits a plastic state at high temperatures and specific electrical behavior at lower temperatures. rsc.org The structure and properties of these hybrids are highly tunable. The presence of humidity during crystallization can lead to the formation of a hydrated phase, (3-oxoquinuclidinium)[FeCl₄]·H₂O, which alters the material's magnetic ordering. rsc.org

Further studies have explored a series of A₂MBr₄-type hybrids, where 'A' is the quinuclidinium cation and 'M' is a divalent metal such as manganese, cobalt, or cadmium. nih.gov These materials typically form zero-dimensional (0D) structures where the metal halide tetrahedra (MBr₄²⁻) are connected to the protonated quinuclidine cations via N-H···Br hydrogen bonds. nih.gov These hybrids exhibit reversible phase transitions at different temperatures, driven by the reorientation of the quinuclidinium cation and the subsequent rearrangement of hydrogen bonds. nih.govresearchgate.net Such characteristics make them promising for applications in switchable dielectric devices. researchgate.net The ability to modify the organic cation allows for precise control over the resulting material's properties, including enhancing photoluminescence quantum yield in manganese-based hybrids. researchgate.net

Ionic Liquid Design

The quinuclidine scaffold is also a valuable component in the design of ionic liquids (ILs), which are salts with melting points below 100 °C. researchgate.netnih.gov These materials are explored for various applications, including as electrolytes in electrochemical devices and as specialized solvents or catalysts. nih.govepa.govmdpi.com

A series of hydrophobic ionic liquids has been synthesized using 1-alkyl-quinuclidinium cations paired with the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. researchgate.netepa.gov The length of the alkyl chain on the quinuclidinium cation influences the melting point of the resulting salt. For example, C₆Quin(TFSI) is a liquid at room temperature, while other derivatives with different chain lengths have melting points below 100 °C. researchgate.netepa.gov The relatively large van der Waals volume of the quinuclidinium cation compared to more common ammonium (B1175870) heads can create greater free volume, which is a desirable property for enhancing mass transport in applications like batteries. researchgate.net However, when tested as an electrolyte for lithium-ion batteries, the large size of the quinuclidinium cation was found to hinder the reversible insertion of lithium ions into graphite (B72142) electrodes. epa.gov

Additionally, quinuclidine-supported ionic liquids have been developed for use as organocatalysts. For example, pyridinium-based ionic liquids anchored with a quinuclidine unit have been synthesized and successfully used as catalysts in the Morita-Baylis-Hillman reaction, demonstrating the versatility of this scaffold in creating functionalized ILs. researchgate.net

Medicinal Chemistry Research: Exploration of Molecular Interactions

The unique three-dimensional structure of the quinuclidine ring is a privileged scaffold in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, making it an ideal core for designing ligands that can interact with high affinity and selectivity with various biological targets. This compound serves as a valuable starting material for these endeavors. chemicalbook.com

Investigation of Cholinesterase Inhibition Mechanisms

Quinuclidine-based compounds have been extensively investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov These enzymes are critical targets in the management of neurodegenerative diseases due to their role in the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov

Research has shown that N-alkyl quaternary quinuclidines can inhibit both AChE and BChE, with potencies in the micromolar range. mdpi.comnih.gov A study profiling 14 such derivatives found that bisquaternary compounds, where two quinuclidine rings are connected by an alkyl linker, exhibited the highest potency, with inhibition constants (Ki) in the nanomolar range. mdpi.com This highlights the quinuclidine core as an excellent scaffold for cholinesterase binding. mdpi.comnih.gov

Furthermore, quinuclidine-based carbamates have been designed as time-dependent inhibitors. These compounds act by carbamylating a serine residue in the active site of the cholinesterase, leading to a much slower reactivation rate compared to the natural substrate. nih.gov Quaternized dimethyl- and diethyl-quinuclidine carbamates have shown potential as dual inhibitors for targeting cholinesterases in the peripheral nervous system. nih.gov The structural modifications, including the nature of the substituents on the quinuclidinium nitrogen and the carbamoyl nitrogen, significantly influence the inhibitory potency and selectivity of these compounds. nih.gov

Inhibition of Human Cholinesterases by Quinuclidine Derivatives

| Compound Type | Target Enzyme | Inhibition Potency (Ki) | Key Structural Feature | Reference |

|---|---|---|---|---|

| N-Alkyl Quaternary Quinuclidines | AChE & BChE | 0.26 - 156.2 µM | Monoquaternary structure | mdpi.com |

| Bisquaternary Quinuclidines (C10 linker) | AChE & BChE | Nanomolar range | Two quaternary quinuclidine rings | mdpi.com |

| Quinuclidine Carbamates | AChE & BChE | Time-dependent inhibition | Carbamate group for covalent binding | nih.gov |

Modulation of Neurotransmitter Receptors (e.g., Muscarinic, Nicotinic)

The quinuclidine scaffold is a cornerstone in the design of ligands for muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), which are crucial for numerous functions in the central and peripheral nervous systems. nih.govbohrium.comnih.gov